N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride
Description
N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride is a compound that combines the structural features of adamantane and morpholine. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while morpholine is a heterocyclic amine with versatile chemical properties. The combination of these two structures results in a compound with unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2.ClH/c20-16(18-1-2-19-3-5-21-6-4-19)17-10-13-7-14(11-17)9-15(8-13)12-17;/h13-15H,1-12H2,(H,18,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSZWNKZALCFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride typically involves the reaction of adamantane-1-carboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the field of antiviral and anticancer research.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into specific binding sites on target proteins. The morpholine ring can interact with various receptors and enzymes, modulating their activity. This dual interaction can lead to a range of biological effects, including antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: Another compound with a morpholine ring and a different aromatic moiety.
N-ethyl-2-morpholin-4-ylethanamine: A simpler compound with a morpholine ring and an ethylamine group.
Uniqueness
N-(2-morpholin-4-ylethyl)adamantane-1-carboxamide;hydrochloride is unique due to the presence of both adamantane and morpholine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
